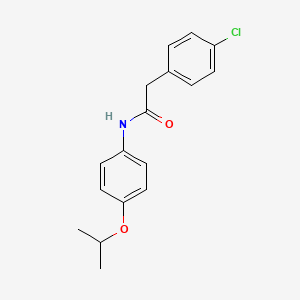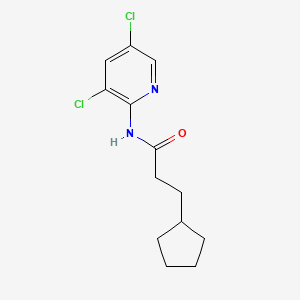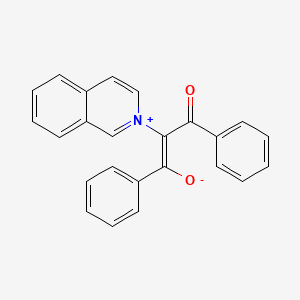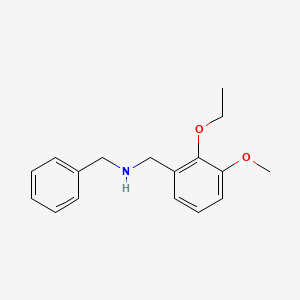
4-(2-Naphthyldiazenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Naphthyldiazenyl)phenol is an organic compound with the molecular formula C16H12N2O. It is a type of azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyldiazenyl)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-naphthylamine using sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with phenol under alkaline conditions to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent control of temperature and pH .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Naphthyldiazenyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
4-(2-Naphthyldiazenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Naphthyldiazenyl)phenol primarily involves its interaction with biological molecules through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect cell signaling pathways and gene expression, contributing to its biological effects .
Comparación Con Compuestos Similares
- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- 2,4-Dinitrophenol
- Phenol
Comparison: 4-(2-Naphthyldiazenyl)phenol is unique due to its azo linkage, which imparts distinct chemical and physical properties compared to other phenolic compounds. For instance, while phenol is a simple aromatic compound with hydroxyl functionality, this compound’s azo group allows for a broader range of chemical reactions and applications .
Propiedades
Fórmula molecular |
C16H12N2O |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
4-(naphthalen-2-yldiazenyl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-16-9-7-14(8-10-16)17-18-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,19H |
Clave InChI |
SDOPORHPKVAKOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC=C(C=C3)O |
Solubilidad |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B13377127.png)
![3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377128.png)


![3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether](/img/structure/B13377146.png)
![4-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377147.png)
![4-(2-[1,1'-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13377152.png)

![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13377162.png)
![2-[(3-chlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B13377163.png)

methyl]benzenesulfonamide](/img/structure/B13377179.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13377184.png)
